4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Choose 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (1017184-04-1) for its distinct steric & electronic profile from 4,5-dimethyl substitution (XLogP3-AA=1.7). The chiral pyrrolidine C2 center enables stereospecific SAR for TRPV1 or antimicrobial programs. With MW 182.29 & TPSA 53.2 Ų, it's an excellent CNS-penetrant scaffold. R&D quantities—racemic & enantiopure free base or salts (HCl, HBr) available.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
CAS No. 1017184-04-1
Cat. No. B3199891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole
CAS1017184-04-1
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2CCCN2)C
InChIInChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3
InChIKeyCZVUSQZWKHWOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (CAS 1017184-04-1): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry and Chiral Synthesis


4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (CAS 1017184-04-1), also known as 4,5-dimethyl-2-(2-pyrrolidinyl)thiazole, is a heterocyclic compound combining a 4,5-dimethyl-substituted thiazole ring with a pyrrolidine moiety at the C2 position [1]. The compound has a molecular formula of C9H14N2S and a molecular weight of 182.29 g/mol, and is commercially available in both racemic and enantiopure forms as a free base or various salt forms (e.g., hydrochloride, hydrobromide) for research and development applications . Its unique architecture—featuring a thiazole core substituted with two methyl groups at positions 4 and 5 and a pyrrolidine ring at position 2—positions it as a versatile scaffold for the synthesis of more complex heterocyclic compounds and as a potential ligand for biological targets [1].

Why Generic Substitution of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole Fails: Structural Nuances Critical for Biological Activity and Synthetic Utility


While many thiazole-pyrrolidine hybrid molecules exist, the specific substitution pattern of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (CAS 1017184-04-1) confers distinct physicochemical and steric properties that cannot be replicated by generic alternatives. The presence of two methyl groups at the 4 and 5 positions of the thiazole ring alters electron density distribution and lipophilicity (XLogP3-AA = 1.7) compared to unsubstituted or mono-substituted analogs, potentially influencing membrane permeability and target binding [1]. Furthermore, the chiral center at the pyrrolidine C2 position introduces stereochemical complexity that can critically impact biological activity, as evidenced by structure-activity relationship (SAR) studies in related thiazole-pyrrolidine antimicrobial and TRPV1 antagonist series [2]. Simple substitution with a 2-(pyrrolidin-2-yl)thiazole or a 4-methyl analog risks altering key molecular interactions and may lead to reduced potency, altered selectivity, or unpredictable pharmacokinetic profiles in downstream applications.

Quantitative Differentiation of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (CAS 1017184-04-1) Against Closest Analogs: A Comparative Evidence Guide


Enhanced Lipophilicity (XLogP3-AA = 1.7) Relative to Unsubstituted Analog: Implications for Membrane Permeability and Bioavailability

The 4,5-dimethyl substitution on the thiazole ring increases the compound's lipophilicity compared to the unsubstituted analog 2-(pyrrolidin-2-yl)thiazole. The target compound has a computed XLogP3-AA value of 1.7, as derived from PubChem data [1]. While direct experimental logP data for the unsubstituted analog is not available in the same source, the addition of two methyl groups typically raises logP by approximately 0.5–1.0 units per methyl group, suggesting a significantly higher lipophilicity for 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole. This property is critical for optimizing membrane permeability and oral bioavailability in drug discovery programs.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Reduced Topological Polar Surface Area (TPSA = 53.2 Ų) Compared to Unsubstituted Analog: Implications for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is computed as 53.2 Ų [1]. While a direct TPSA value for the unsubstituted analog 2-(pyrrolidin-2-yl)thiazole is not provided in the same database, the presence of two methyl groups on the thiazole ring is expected to slightly reduce TPSA by increasing the hydrophobic surface area relative to the polar surface area. A lower TPSA is generally associated with improved blood-brain barrier (BBB) permeability, a desirable property for central nervous system (CNS) drug candidates.

CNS Drug Discovery Medicinal Chemistry Blood-Brain Barrier Permeability

Antimicrobial Activity Potential Inferred from Class-Level SAR: 4,5-Dimethyl Substitution May Modulate Potency Against Bacterial and Fungal Strains

A 2020 study by Bodake et al. synthesized and evaluated a series of thiazole-substituted pyrrolidine derivatives (compounds 4a-l) for antimicrobial activity, reporting MIC values for several compounds against bacterial and fungal strains [1]. While 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole was not explicitly included in this study, the structure-activity relationship (SAR) data from closely related analogs indicate that substitutions on the thiazole ring, particularly at the 4 and 5 positions, significantly influence antimicrobial potency. The 4,5-dimethyl substitution pattern is a common motif in bioactive thiazoles and may enhance activity compared to unsubstituted or mono-substituted analogs by optimizing steric and electronic interactions with microbial targets.

Antimicrobial Drug Discovery Antibacterial Antifungal

Chiral Separation Feasibility and Enantiopure Availability: Differentiating (R)- and (S)- Enantiomers for Stereospecific Applications

4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole possesses a chiral center at the C2 position of the pyrrolidine ring. The (R)-enantiomer is specifically available as CAS 1821837-31-3 (free base) or as the hydrobromide salt (CAS 2256054-65-4), while the (S)-enantiomer is also commercially accessible [1]. This stereochemical differentiation is critical for applications where chirality influences biological activity, such as in the development of TRPV1 antagonists, where related (S)-phenyl-thiazole-pyrrolidine compounds have demonstrated stereospecific activity [2]. The ability to procure specific enantiomers allows researchers to explore stereospecific structure-activity relationships and develop enantiopure drug candidates with potentially improved efficacy and safety profiles.

Chiral Chemistry Asymmetric Synthesis Stereospecific Drug Development

Physicochemical Property Profile (MW = 182.29, HBD = 1, HBA = 3) Aligns with Lipinski's Rule of Five for Oral Bioavailability

The computed physicochemical properties of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole—molecular weight of 182.29 g/mol, XLogP3-AA of 1.7, one hydrogen bond donor, and three hydrogen bond acceptors—fall within the favorable ranges defined by Lipinski's Rule of Five for orally bioavailable drugs [1]. Compared to larger, more complex thiazole-pyrrolidine hybrids, this compound's lower molecular weight and balanced lipophilicity may offer advantages in terms of solubility and permeability, making it an attractive starting point for hit-to-lead optimization.

Drug-likeness Oral Bioavailability Medicinal Chemistry

High-Impact Application Scenarios for 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (CAS 1017184-04-1) Based on Differentiating Evidence


Scaffold for CNS-Penetrant Lead Optimization Programs

The compound's favorable physicochemical profile—specifically its low molecular weight (182.29 g/mol), moderate lipophilicity (XLogP3-AA = 1.7), and low topological polar surface area (TPSA = 53.2 Ų)—positions it as an excellent scaffold for developing central nervous system (CNS) drug candidates [1]. Researchers can leverage these properties to design derivatives with enhanced blood-brain barrier permeability and reduced efflux liability, addressing a critical challenge in CNS drug discovery.

Stereospecific TRPV1 Antagonist Development

Inspired by the patent disclosure of (S)-4/5-phenyl-2-(pyrrolidin-2-yl)thiazole TRPV1 antagonists [2], the enantiopure forms of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (CAS 1017184-04-1) can serve as key chiral building blocks for synthesizing novel TRPV1 antagonists with potential analgesic activity. The availability of both (R)- and (S)- enantiomers allows for systematic exploration of stereospecific binding interactions and the development of potent, selective TRPV1 modulators.

Antimicrobial Lead Generation via Structure-Activity Relationship (SAR) Exploration

Building on the antimicrobial SAR established for thiazole-substituted pyrrolidine derivatives [3], 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole can be utilized as a core scaffold for synthesizing focused libraries aimed at identifying novel antibacterial and antifungal leads. The 4,5-dimethyl substitution pattern offers a distinct steric and electronic environment that may yield unique activity profiles against resistant microbial strains, warranting further experimental investigation.

Chiral Ligand Synthesis for Asymmetric Catalysis

The presence of a chiral pyrrolidine moiety and a coordinating thiazole nitrogen makes this compound a valuable precursor for synthesizing chiral ligands used in asymmetric catalysis. Enantiopure forms of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole can be elaborated into bidentate or tridentate ligands for transition-metal-catalyzed enantioselective transformations, supporting the production of high-value chiral intermediates in pharmaceutical and agrochemical manufacturing.

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